Pseudocoptisine

Description

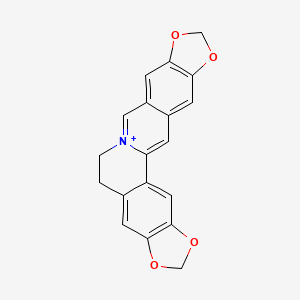

Structure

3D Structure

Properties

IUPAC Name |

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19/h3-8H,1-2,9-10H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEMWTMCJLNBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301187909 | |

| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-67-7 | |

| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pseudocoptisine chemical structure and molecular weight

Structural Characterization, Isolation Protocols, and Therapeutic Potential[1]

Executive Summary

Pseudocoptisine (specifically Pseudocoptisine chloride , CAS: 30044-78-1) is a quaternary protoberberine alkaloid predominantly isolated from Corydalis turtschaninovii (Corydalis Tuber) and Chelidonium majus. It is a structural regioisomer of the more common alkaloid Coptisine .

While Coptisine is characterized by a 2,3:9,10-bis(methylenedioxy) substitution pattern, Pseudocoptisine possesses a 2,3:10,11-bis(methylenedioxy) architecture. This subtle structural variation imparts distinct spectroscopic signatures and pharmacological profiles, most notably potent acetylcholinesterase (AChE) inhibition (IC50 ~12.8 µM) and significant anti-inflammatory activity via the NF-κB pathway. This guide details its chemical identification, isolation methodology, and mechanism of action for drug development applications.[1]

Chemical Profile & Structure

| Property | Data |

| Common Name | Pseudocoptisine Chloride |

| IUPAC Name | 2,3:10,11-Bis(methylenedioxy)-5,6-dihydrodibenzo[a,g]quinolizinium chloride |

| CAS Number | 30044-78-1 |

| Chemical Formula | C₁₉H₁₄ClNO₄ (Salt) / C₁₉H₁₄NO₄⁺ (Cation) |

| Molecular Weight | 355.77 g/mol (Chloride salt) / 320.32 g/mol (Cation) |

| Classification | Quaternary Protoberberine Alkaloid |

| Solubility | Soluble in DMSO, MeOH, hot water; Insoluble in CHCl₃, Et₂O |

Structural Visualization

The following diagram illustrates the connectivity of the Pseudocoptisine cation, highlighting the critical 10,11-methylenedioxy bridge on Ring D which distinguishes it from Coptisine.

Structural Elucidation: The Coptisine vs. Pseudocoptisine Distinction

For researchers, distinguishing Pseudocoptisine from its isomer Coptisine is the primary analytical challenge. Both share the same mass (m/z 320.1 for the cation) and similar polarity. The definitive identification relies on 1H NMR spectroscopy , specifically analyzing the aromatic region of Ring D.

The "Para-Singlet" Rule (Expert Insight)

-

Coptisine (2,3:9,10-substituted): The protons on Ring D are located at positions C11 and C12. Being ortho to each other, they appear as an AB quartet (two doublets, J ≈ 8.5 Hz).

-

Pseudocoptisine (2,3:10,11-substituted): The protons on Ring D are located at positions C9 and C12. Being para to each other, they appear as two sharp singlets (or very weakly coupled singlets).

Diagnostic NMR Data (DMSO-d₆):

-

H-1 & H-4 (Ring A): Singlets at δ ~7.0 - 7.8 ppm (Common to both).

-

H-8 & H-13 (Ring C): Singlets, H-8 is typically very downfield (δ ~9.8 ppm) due to the quaternary nitrogen.

-

H-9 & H-12 (Ring D - Pseudocoptisine): Two Singlets at approx δ 7.75 and 7.20 ppm.

-

(Contrast with Coptisine Ring D: Two Doublets at δ 7.98 and 7.78 ppm, J=8.8 Hz).

Experimental Protocol: Isolation from Corydalis turtschaninovii

The following protocol is a self-validating system designed to separate quaternary alkaloids from tertiary bases and purify Pseudocoptisine based on solubility differences.

Reagents: Ethanol (95%), HCl (2%), NH₄OH, Sephadex LH-20, Silica Gel (C18).

Step-by-Step Methodology

-

Extraction: Macerate dried, powdered Corydalis tubers (1 kg) in 95% Ethanol (5 L) for 24 hours. Reflux for 3 hours. Filter and concentrate the filtrate in vacuo to obtain the crude extract.

-

Acid-Base Partitioning (Critical Step):

-

Suspend crude extract in 2% HCl (pH ~2).

-

Partition with Diethyl Ether to remove non-alkaloidal lipophiles (discard ether layer).

-

Basify the aqueous layer with NH₄OH to pH 9-10.

-

Extract exhaustively with Chloroform.[2] Note: Pseudocoptisine is a quaternary salt and often remains in the aqueous phase or precipitates at the interface, unlike tertiary alkaloids (e.g., protopine) which move to chloroform.

-

-

Quaternary Alkaloid Recovery:

-

After chloroform extraction, neutralize the aqueous phase and convert alkaloids to chlorides using ion-exchange resin (Cl- form) or salting out with NaCl.

-

Extract the quaternary fraction with n-Butanol.

-

-

Chromatographic Purification:

-

Subject the n-Butanol fraction to Column Chromatography on Silica Gel, eluting with CHCl₃:MeOH:H₂O (gradient 10:1:0.1 to 6:4:1).

-

Polishing: Purify the Pseudocoptisine-rich fraction using Sephadex LH-20 (eluent: MeOH) to remove pigments.

-

Crystallization: Recrystallize from MeOH/EtOH to yield yellow needles.

-

Isolation Workflow Diagram

Pharmacological Applications

Pseudocoptisine has emerged as a multi-target lead compound, particularly for neurodegenerative and inflammatory conditions.

A. Acetylcholinesterase (AChE) Inhibition

Pseudocoptisine acts as a reversible inhibitor of AChE.[3]

-

Mechanism: The planar protoberberine skeleton intercalates into the active gorge of the AChE enzyme, interacting with the peripheral anionic site (PAS), preventing acetylcholine hydrolysis. This activity is comparable to standard reference drugs, suggesting potential in Alzheimer's Disease (AD) therapy to improve cholinergic transmission.

B. Anti-Inflammatory Signaling

In LPS-stimulated RAW 264.7 macrophages, Pseudocoptisine significantly inhibits the production of Nitric Oxide (NO), TNF-α, and IL-6.

Mechanism of Action:

-

Inhibition of IκBα Degradation: It prevents the phosphorylation and degradation of IκBα.

-

NF-κB Blockade: By stabilizing IκBα, it prevents the translocation of the NF-κB p65 subunit to the nucleus.

-

Transcriptional Suppression: Reduced binding of NF-κB to DNA results in downregulated transcription of iNOS and COX-2 genes.

[7]

References

-

Hung, T. M., et al. (2008).[4] "Anti-amnestic activity of pseudocoptisine from Corydalis Tuber."[3][4][5] Biological & Pharmaceutical Bulletin, 31(1), 159-162. Link

-

Kim, J. H., et al. (2014).[6] "Neuraminidase inhibitory activities of quaternary isoquinoline alkaloids from Corydalis turtschaninovii rhizome." Bioorganic & Medicinal Chemistry, 22(21), 6047-6052. Link

-

Grycová, L., et al. (2007). "Quaternary protoberberine alkaloids."[1] Phytochemistry, 68(2), 150-175. Link

-

PubChem. (n.d.). "Pseudocoptisine Chloride Compound Summary." National Center for Biotechnology Information. Link

-

Lee, S. J., et al. (2009). "Pseudocoptisine isolated from tubers of Corydalis turtschaninovii inhibits LPS-induced nitric oxide, PGE2 and pro-inflammatory cytokines production via the down-regulation of NF-kappaB in RAW 264.7 murine macrophage cells."[7] International Immunopharmacology, 9(11), 1323-1331.[7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Anti-amnestic activity of pseudocoptisine from Corydalis Tuber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Molecular Medicine Reports [spandidos-publications.com]

Technical Guide: Structural & Functional Differentiation of Coptisine vs. Pseudocoptisine

Executive Summary

Coptisine and Pseudocoptisine are quaternary protoberberine alkaloids sharing the identical molecular formula (

This guide provides a definitive protocol for distinguishing these isomers using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and outlines their divergent isolation workflows.

Part 1: Structural Elucidation & Regioisomerism[1]

The fundamental difference lies in the substitution pattern of the D-ring (the right-most aromatic ring in standard orientation). Both molecules possess a 2,3-methylenedioxy group on the A-ring.[1] The differentiation occurs strictly on the D-ring.

Comparative Structural Analysis[1]

| Feature | Coptisine | Pseudocoptisine |

| IUPAC Designation | 2,3:9,10-bis(methylenedioxy)-protoberberine | 2,3:10,11-bis(methylenedioxy)-protoberberine |

| D-Ring Substitution | C9 and C10 | C10 and C11 |

| D-Ring Proton Positions | C11 and C12 | C9 and C12 |

| Symmetry | Lower symmetry (Ortho protons) | Higher symmetry (Para protons) |

| Primary Source | Coptis chinensis (Huanglian) | Corydalis turtschaninovii (Yanhusuo) |

3D Conformation Implications

The shift of the dioxolane ring from the 9,10 position (Coptisine) to the 10,11 position (Pseudocoptisine) alters the planarity and the electronic density of the quaternary nitrogen center. This subtle steric change significantly impacts receptor binding affinity, particularly in the active site of Acetylcholinesterase (AChE), where Pseudocoptisine shows superior docking scores compared to Coptisine [1].[1]

Part 2: Analytical Differentiation (The "Smoking Gun")

Mass Spectrometry (MS) is often insufficient for rapid differentiation as both compounds yield an identical parent ion (

The NMR Protocol

Objective: Determine the coupling pattern of the D-ring aromatic protons.

-

Solvent: Dissolve 5 mg of purified alkaloid in

or -

Acquisition: Acquire standard 1H spectrum (minimum 400 MHz).

-

Analysis Region: Focus on the aromatic region (6.0 – 9.0 ppm).[1]

Spectral Interpretation Logic[1]

-

Coptisine (The Ortho System):

-

Because the methylenedioxy group occupies C9 and C10, the remaining protons are at C11 and C12 .

-

These protons are adjacent (ortho).[1]

-

Signal: You will observe two doublets (AB system) with a coupling constant (

) of approximately 8.5 Hz .

-

-

Pseudocoptisine (The Para System):

Figure 1: Decision tree for NMR-based differentiation of Coptisine and Pseudocoptisine.

Part 3: Isolation & Purification Workflow

Separating these isomers from raw plant material requires precision because they often co-elute in standard reverse-phase HPLC.[1] The following protocol utilizes pH-dependent solubility and resin chromatography.

Protocol: Targeted Extraction from Corydalis

Note: Pseudocoptisine is more abundant in Corydalis tubers than in Coptis rhizomes.[1]

-

Extraction:

-

Macerate dried Corydalis tubers with 70% Ethanol (pH adjusted to 2.0 with HCl) to ensure complete ionization of quaternary alkaloids.

-

Reflux for 2 hours x 3 cycles.

-

-

Acid/Base Partitioning:

-

Chromatography (Macroporous Resin):

-

Final Purification (Semi-Prep HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).[1]

-

Mobile Phase: Acetonitrile : Water (containing 0.1% SDS or ionic liquid modifier).[1]

-

Insight: Standard acidic mobile phases often fail to resolve the isomers.[1] The addition of an ion-pairing agent (SDS) or using an ionic liquid modifier significantly improves resolution (

) [2].

-

Figure 2: Isolation workflow targeting quaternary alkaloids from Corydalis.

Part 4: Pharmacological Divergence[1]

While structurally similar, the biological targets of these two molecules differ, necessitating precise identification in drug development pipelines.[1]

Coptisine: The Antimicrobial & Metabolic Modulator

Coptisine is primarily investigated for its interaction with DNA and metabolic enzymes.[1]

-

Mechanism: Intercalates into DNA double helix; inhibits bacterial sortase A.[1]

-

Key Activity:

Pseudocoptisine: The Neuroprotective Agent

Pseudocoptisine shows a distinct affinity for cholinergic pathways, making it a candidate for Alzheimer's disease research.[1]

-

Mechanism: Dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

-

Key Activity:

-

Anti-Amnestic: Reverses scopolamine-induced memory impairment in murine models [1].[1][4][5]

-

Dose-Response:

for AChE inhibition is approximately 12.8 µM.[1][4][5] -

Binding Mode: Molecular docking reveals the D-ring orientation allows for unique pi-pi stacking interactions within the AChE peripheral anionic site, which are less favorable for Coptisine [1].

-

References

-

Hung, T. M., et al. (2008).[1] "Anti-amnestic activity of pseudocoptisine from Corydalis Tuber." Biological and Pharmaceutical Bulletin, 31(1), 159-162.[1]

-

Ding, Y., et al. (2020).[1] "Optimization of the extraction and purification of Corydalis yanhusuo alkaloids." Royal Society Open Science.[1]

-

Li, C., et al. (2018).[1][3] "Coptisine-induced inhibition of Helicobacter pylori: elucidation of specific mechanisms." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

PubChem Database. "Coptisine (CID 72322)."[1] National Center for Biotechnology Information.[1]

-

Wu, J., et al. (2019).[1] "Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review." Journal of Cellular and Molecular Medicine.

Sources

- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Anti-amnestic activity of pseudocoptisine from Corydalis Tuber - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Sources and Isolation of Pseudocoptisine from Corydalis Species

This technical guide details the botanical sources, biosynthetic origins, and isolation protocols for Pseudocoptisine , a quaternary protoberberine alkaloid of significant pharmacological interest.[1]

Executive Summary

Pseudocoptisine (a quaternary protoberberine alkaloid) is a structural isomer of coptisine, distinguished by its specific methylenedioxy substitution pattern. While often overshadowed by tetrahydropalmatine (THP) in Corydalis research, pseudocoptisine has emerged as a potent acetylcholinesterase (AChE) inhibitor (IC50 = 12.8 µM) with demonstrated anti-amnestic properties in in vivo models. This guide provides a standardized workflow for identifying high-yield botanical sources and executing high-purity isolation.

Part 1: Botanical Sources & Quantitative Profiling[2]

The genus Corydalis (Papaveraceae) is the primary reservoir for pseudocoptisine. Unlike tertiary alkaloids (e.g., THP) which are abundant in C. yanhusuo, pseudocoptisine is often found in higher relative concentrations in specific "minor" species or distinct plant parts.

Comparative Source Table

The following data aggregates quantitative and qualitative profiling from recent phytochemical investigations.

| Species | Plant Part | Est.[2][3][4][5][6][7] Yield / Content | Primary Co-occurring Alkaloids |

| Corydalis impatiens | Roots | 11.7 – 351.8 µg/g | Cavidine, Apocavidine, Protopine |

| Corydalis decumbens | Bulb/Tuber | Qualitative Presence | Tetrahydropalmatine, Palmatine, Jatrorrhizine |

| Corydalis yanhusuo | Rhizome | Trace / Minor | Tetrahydropalmatine (Major), Berberine, Glaucine |

| Corydalis turtschaninovii | Tuber | Minor | Pseudoprotopine, Glaucine |

Technical Insight: While C. yanhusuo is the most commercially available raw material, C. impatiens roots present a more specialized source for pseudocoptisine extraction, minimizing the purification burden of separating it from massive quantities of THP.

Part 2: Biosynthetic Context

Pseudocoptisine belongs to the protoberberine class of benzylisoquinoline alkaloids (BIAs). Its biosynthesis diverges from the reticuline core, sharing a pathway with coptisine and berberine but differing in the enzymatic regioselectivity of the methylenedioxy bridge formation.

Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic flux from the central precursor (S)-Reticuline to the quaternary protoberberine end-products.

Caption: Biosynthetic divergence of Pseudocoptisine from the Reticuline-Scoulerine backbone. Note the shared precursor Stylopine.[8]

Part 3: Extraction & Isolation Protocol

Objective: Isolate high-purity (>95%) pseudocoptisine from Corydalis decumbens or C. impatiens. Principle: Acid-base partitioning followed by chromatographic polishing to separate quaternary alkaloids from tertiary congeners.

Reagents Required:

-

Solvents: Ethanol (95%), HCl (2%), Ammonia (10%), Chloroform, Methanol.

-

Stationary Phases: Silica Gel (200-300 mesh), Sephadex LH-20, ODS (C18).

Step-by-Step Methodology

-

Crude Extraction:

-

Pulverize dried tubers/roots to 40-60 mesh.[1]

-

Reflux with 95% Ethanol (1:10 w/v) for 2 hours (x3 cycles).

-

Combine filtrates and evaporate to dryness under reduced pressure.

-

-

Acid-Base Partitioning (Enrichment):

-

Resuspend the residue in 2% HCl (pH ~2-3). Filter to remove non-alkaloidal lipophiles.

-

Wash the acidic solution with Diethyl Ether (removes neutral fats/pigments).

-

Basify the aqueous phase to pH 9-10 using 10% Ammonia.

-

Extract exhaustively with Chloroform .

-

Note: Pseudocoptisine (quaternary) may remain partially in the aqueous phase or precipitate. For quaternary recovery, salting out or using n-Butanol extraction on the aqueous phase is often required if the chloroform yield is low.

-

-

Chromatographic Purification:

-

Silica Gel Column: Elute with CHCl3:MeOH (gradient 10:1 to 1:1). Collect fractions containing quaternary alkaloids (monitor via TLC/HPLC).

-

Sephadex LH-20: Dissolve semi-pure fraction in MeOH. Pass through Sephadex LH-20 to remove chlorophyll and polymeric impurities.

-

Final Polishing (RP-C18): If necessary, use a C18 open column eluting with MeOH:H2O (30:70 to 70:30) to separate pseudocoptisine from coptisine.

-

Isolation Workflow Diagram

Caption: Optimized isolation workflow targeting the quaternary alkaloid fraction.

Part 4: Analytical Profiling

For validation of the isolated compound, use the following HPLC conditions.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).

-

Mobile Phase:

-

Detection: UV at 280 nm (general) or 345 nm (specific for protoberberines).

-

Identification:

-

Mass Spectrometry (ESI-MS): Look for molecular ion [M]+ consistent with C19H14NO4 (approx. m/z 320.3 for the cation).

-

1H NMR: Diagnostic singlet peaks for methylenedioxy protons (-O-CH2-O-) and aromatic protons characteristic of the 2,3,10,11-substitution pattern.

-

Part 5: Pharmacological Potential[4][6][11]

Research indicates pseudocoptisine possesses specific bioactivity distinct from its isomers:

-

AChE Inhibition: Acts as a reversible inhibitor of acetylcholinesterase (IC50 = 12.8 µM), suggesting potential in treating Alzheimer's-related cognitive decline.

-

Anti-Amnestic: Reverses scopolamine-induced memory impairment in murine models (2.0 mg/kg dosage).[5][11]

-

Anti-Inflammatory: Inhibits NO production in LPS-stimulated macrophages.

References

-

BenchChem. (2025).[1] Unveiling Pseudocoptisine Chloride: A Technical Guide to its Origin, Isolation, and Characterization from Corydalis Tuber. BenchChem Technical Library. Link

-

Hung, T. M., et al. (2008).[5] "Anti-amnestic activity of pseudocoptisine from Corydalis Tuber."[5] Biological & Pharmaceutical Bulletin, 31(1), 159-162.[5] Link

-

Li, J. C., et al. (2008). "A New Alkaloid from Corydalis impatiens." Asian Journal of Chemistry. Link

-

Huang, Q. L., et al. (2017). "Alkaloid constituents from Corydalis decumbens."[4][6][10][12] Journal of China Pharmaceutical University, 48(5), 563-567.[4] Link

-

Wu, J., et al. (2007). "HPLC-MS Analysis of Ethanol Extract of Corydalis yanhusuo and Simultaneous Determination of Eight Protoberberine Quaternary Alkaloids." Journal of Chromatographic Science. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Corydalis - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Anti-amnestic activity of pseudocoptisine from Corydalis Tuber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaloid profiling of the new species Corydalis huangshanensis and other 13 medicinal plants in genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. herbalreality.com [herbalreality.com]

- 8. A biosynthetic network for protoberberine production in Coptis chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. [One new phthalideisoquinoline alkaloid from bulbs of Corydalis decumbens] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Pseudocoptisine Quaternary Protoberberine Alkaloid

This technical guide provides a rigorous classification, characterization, and isolation framework for Pseudocoptisine , a quaternary protoberberine alkaloid (QPA). It is designed for researchers requiring high-fidelity structural data and actionable experimental protocols.

Classification: Isoquinoline Alkaloid > Protoberberine > Quaternary (QPA) CAS Registry Number: 19716-67-7 Molecular Formula: C₁₉H₁₄NO₄⁺ Molecular Weight: 320.32 g/mol (cation)

Executive Summary

Pseudocoptisine is a naturally occurring quaternary alkaloid predominantly isolated from Corydalis species (C. tuberosa, C. impatiens) and Chelidonium majus. Structurally, it is the 2,3:10,11-bis(methylenedioxy) isomer of the more common Coptisine (2,3:9,10-substituted).

While often overshadowed by berberine and coptisine, Pseudocoptisine has emerged as a high-value target in neuropharmacology due to its potent Acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ≈ 12.8 µM) and anti-amnesic properties. This guide delineates the structural nuances that differentiate it from its isomers and provides a validated workflow for its isolation.

Chemical Architecture & Isomerism

The core challenge in working with Pseudocoptisine is its structural similarity to Coptisine. Both share the tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium skeleton. The differentiation lies strictly in the oxygenation pattern of the D-ring.

-

Coptisine: 2,3-methylenedioxy (Ring A) and 9,10-methylenedioxy (Ring D).

-

Pseudocoptisine: 2,3-methylenedioxy (Ring A) and 10,11-methylenedioxy (Ring D).

This shift in the methylenedioxy bridge fundamentally alters the electronic environment of the aromatic protons, creating a distinct NMR fingerprint essential for identification.

Biosynthetic Origin

Pseudocoptisine derives from the benzylisoquinoline pathway. The critical bifurcation point is (S)-Scoulerine . While the formation of a methylenedioxy bridge at C9-C10 leads to Stylopine (and subsequently Coptisine), the bridge formation at C10-C11 leads to the "Pseudo" series.

Figure 1: Biosynthetic bifurcation from Scoulerine yielding Coptisine vs. Pseudocoptisine.

Analytical Profiling (The "How-To")

Reliable classification requires ¹H-NMR. Mass Spectrometry (MS) alone is insufficient due to identical molecular weights (m/z 320.1) and similar fragmentation patterns.

NMR Diagnostic Criteria

The substitution pattern on Ring D dictates the coupling of the remaining aromatic protons.

| Feature | Coptisine (9,10-subst.)[1][2] | Pseudocoptisine (10,11-subst.) |

| Ring D Protons | H-11 and H-12 | H-9 and H-12 |

| Coupling | Ortho-coupled (AB system) | Para-positioned (Isolated) |

| Signal Shape | Two Doublets ( | Two Singlets |

| H-13 Signal | Singlet ( | Singlet ( |

| H-8 Signal | Singlet ( | Singlet ( |

Expert Insight: When analyzing crude Corydalis extracts, look immediately at the aromatic region (7.5 - 8.0 ppm). If you see a pair of sharp singlets (integrating 1:1) distinct from the AB doublets of coptisine, you have likely identified Pseudocoptisine.

Mass Spectrometry (ESI-MS/MS)

-

Precursor Ion: [M]⁺ at m/z 320.1.

-

Key Fragments:

-

m/z 292 (Loss of CO from methylenedioxy).

-

m/z 277 (Loss of CH₃ + CO).

-

m/z 192 (Retro-Diels-Alder fragment typical of QPAs).

-

Pharmacological Potential

Pseudocoptisine is classified as a reversible, competitive inhibitor of acetylcholinesterase (AChE).

-

Mechanism: It binds to the peripheral anionic site (PAS) of AChE, preventing acetylcholine hydrolysis. The planar quaternary structure facilitates π-π stacking with aromatic residues (Trp286) in the enzyme gorge.

-

Therapeutic Index:

-

AChE IC₅₀: 12.8 µM.

-

Anti-amnesic: 2.0 mg/kg (p.o.) reverses scopolamine-induced memory impairment in mice.

-

Anti-inflammatory: Inhibits NF-κB activation and downregulates TNF-α/IL-6 mRNA expression in LPS-stimulated macrophages.

-

Experimental Workflow: Isolation & Purification

The following protocol is optimized for extracting quaternary alkaloids from Corydalis tubers, prioritizing the separation of Pseudocoptisine from its structural isomers.

Protocol 5.1: Extraction and Fractionation

-

Extraction:

-

Macerate 1.0 kg of dried, powdered Corydalis tuber in 10 L of 95% Ethanol (EtOH) for 24 hours.

-

Reflux for 3 hours at 70°C. Filter and concentrate in vacuo to yield crude extract.

-

-

Acid-Base Partitioning (Critical Step):

-

Suspend residue in 2% HCl (pH ~2). Filter insoluble lipids.

-

Basify filtrate with NH₄OH to pH 9-10.

-

Extract with CHCl₃ to remove tertiary alkaloids (e.g., protopine, tetrahydropalmatine).

-

Note: Pseudocoptisine is a quaternary salt and will remain in the aqueous phase (or precipitate as a hydroxide salt depending on concentration).

-

-

Chromatographic Isolation:

-

Neutralize the aqueous phase and subject to Diaion HP-20 macroporous resin.

-

Elute with H₂O → 30% EtOH → 60% EtOH → 95% EtOH.

-

Pseudocoptisine typically elutes in the 30-60% EtOH fraction.

-

Protocol 5.2: Purification Flow

Figure 2: Isolation workflow targeting the quaternary alkaloid fraction.

References

-

Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Biological & Pharmaceutical Bulletin, 2008.

-

Quaternary protoberberine alkaloids. Molecules, 2010.

-

Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening. International Journal of Molecular Sciences, 2025.

-

Pseudocoptisine (Compound Summary). PubChem, National Library of Medicine.

-

Metabolic discrimination of rhizoma coptidis from different species using 1H NMR. Planta Medica, 2012.

Sources

The Neuroprotective Pharmacology of Pseudocoptisine: A Technical Guide to its Core Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapies is a critical unmet need. Pseudocoptisine, a protoberberine alkaloid isolated from the traditional medicinal herb Coptis chinensis, has emerged as a promising neuroprotective agent. This in-depth technical guide synthesizes the current understanding of the pharmacological mechanisms underlying pseudocoptisine's neuroprotective effects. We will delve into its multifaceted actions on key cellular pathways, including the inhibition of oxidative stress, suppression of neuroinflammation, and regulation of apoptosis. This guide provides a comprehensive overview of the core signaling pathways modulated by pseudocoptisine, detailed experimental protocols for their investigation, and a forward-looking perspective on its therapeutic potential.

Introduction: The Therapeutic Promise of Pseudocoptisine

The quest for novel neuroprotective agents has led researchers to explore the rich diversity of natural compounds. Pseudocoptisine, an isomer of coptisine, stands out for its potent biological activities. Historically used in traditional medicine, modern scientific investigation is now unraveling the molecular basis of its therapeutic effects. This guide will focus on the core pharmacological mechanisms that underpin the neuroprotective properties of pseudocoptisine, providing a robust framework for researchers and drug development professionals seeking to harness its potential.

Core Neuroprotective Mechanisms of Pseudocoptisine

Pseudocoptisine exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological processes in neurodegeneration: oxidative stress, neuroinflammation, and apoptosis.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in various neurodegenerative disorders. Pseudocoptisine has been shown to effectively counteract oxidative stress through at least two distinct, yet interconnected, mechanisms.

A pivotal mechanism of pseudocoptisine's antioxidant activity involves the downregulation of Thioredoxin-Interacting Protein (TXNIP). TXNIP is an endogenous inhibitor of thioredoxin (Trx), a crucial antioxidant protein. By binding to Trx, TXNIP prevents it from scavenging ROS and regulating downstream signaling pathways.

Pseudocoptisine has been demonstrated to significantly reduce the expression of TXNIP. This action liberates thioredoxin, thereby enhancing the cell's capacity to neutralize ROS. The strengthened thioredoxin system, in turn, inhibits the activity of Apoptosis Signal-regulating Kinase 1 (Ask1), a key mediator of stress-induced apoptosis.[1]

Diagram: Pseudocoptisine's Modulation of the TXNIP/Trx/Ask1 Pathway

Caption: Pseudocoptisine activates Nrf2 signaling via Akt/JNK, boosting antioxidant gene expression.

Suppression of Neuroinflammation

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases. Activated microglia release a plethora of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are neurotoxic.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Coptisine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [2]It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a significant reduction in the production of pro-inflammatory cytokines. [2]

Diagram: Pseudocoptisine's Inhibition of the NF-κB Pathway

Caption: Pseudocoptisine blocks neuroinflammation by inhibiting IKK and NF-κB activation.

Regulation of Apoptosis and Mitochondrial Function

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to neuronal loss. Mitochondria play a central role in the intrinsic apoptotic pathway.

Pseudocoptisine has been shown to protect neurons from apoptosis by preserving mitochondrial function. In models of oxidative stress, coptisine treatment was found to attenuate the decline in mitochondrial membrane potential. [1]By maintaining mitochondrial integrity, pseudocoptisine prevents the release of pro-apoptotic factors like cytochrome c, thereby inhibiting the activation of caspases, the executioners of apoptosis. [1]

Experimental Validation: Protocols and Methodologies

The following section provides detailed, step-by-step methodologies for the key experiments used to elucidate the neuroprotective mechanisms of pseudocoptisine.

In Vitro Model of Oxidative Stress

A common and effective in vitro model to study oxidative stress-induced neuronal damage involves the use of tert-butyl hydroperoxide (t-BOOH) on neuronal cell lines such as SH-SY5Y.

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate culture plates. Pre-treat with various concentrations of pseudocoptisine for 24 hours. Subsequently, expose the cells to t-BOOH (e.g., 50 µM) for a specified duration (e.g., 24 hours) to induce oxidative stress.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).

-

-

Protocol:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. [3][4][5][6][7]

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol (for adherent cells):

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash cells with PBS.

-

Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. [8][9][10][11][12]

-

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

-

Protocol:

-

After treatment, incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

-

Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, excitation ~585 nm, emission ~590 nm).

-

Apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers, excitation ~514 nm, emission ~529 nm).

-

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. [13][14][15]

-

Gene Expression Analysis (Real-Time Quantitative PCR - qPCR)

qPCR is used to quantify the mRNA levels of target genes, such as TXNIP.

-

Protocol:

-

RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, specific primers for the target gene (e.g., TXNIP) and a reference gene (e.g., GAPDH or β-actin), and the cDNA template.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression. [16][17][18][19]

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins, such as Ask1.

-

Protocol:

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Ask1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [20][21][22][23]

-

In Vitro Model of Neuroinflammation

To study the anti-neuroinflammatory effects of pseudocoptisine, a common model utilizes lipopolysaccharide (LPS)-stimulated microglial cells, such as the BV2 cell line.

-

Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Pre-treat BV2 cells with various concentrations of pseudocoptisine for a specified time (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL) for 24 hours.

-

Analysis: The culture supernatant can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits. The cell lysates can be used to analyze the activation of the NF-κB pathway by Western blot. [24][25][26][27][28]

Quantitative Data Summary

| Parameter | Experimental Model | Effect of Pseudocoptisine/Coptisine | Key Signaling Pathway(s) Implicated | Reference(s) |

| Cell Viability | t-BOOH-induced oxidative stress in SH-SY5Y cells | Increased | TXNIP/Trx/Ask1 | [1] |

| Apoptosis | t-BOOH-induced oxidative stress in SH-SY5Y cells | Decreased | TXNIP/Trx/Ask1 | [1] |

| Mitochondrial Membrane Potential | t-BOOH-induced oxidative stress in SH-SY5Y cells | Maintained | - | [1] |

| ROS Production | H2O2-induced oxidative stress in HaCaT cells | Decreased | Nrf2/HO-1 | [1] |

| Antioxidant Enzyme Expression (HO-1, NQO1) | Various models of oxidative stress | Increased | Nrf2/ARE | [1][29][30][31] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β) | LPS-stimulated BV2 microglia | Decreased | NF-κB | [2] |

Future Directions and Therapeutic Implications

The existing evidence strongly supports the neuroprotective potential of pseudocoptisine, highlighting its ability to modulate multiple key pathological pathways in neurodegeneration. Future research should focus on:

-

In vivo efficacy: Validating the neuroprotective effects of pseudocoptisine in animal models of specific neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, ischemic stroke).

-

Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of pseudocoptisine in the central nervous system is crucial for its development as a therapeutic agent.

-

Synergistic Effects: Investigating the potential for combination therapies with other neuroprotective agents to enhance therapeutic efficacy.

-

Clinical Translation: Well-designed clinical trials are ultimately needed to establish the safety and efficacy of pseudocoptisine in human patients.

Conclusion

Pseudocoptisine presents a compelling case as a multifaceted neuroprotective agent. Its ability to concurrently combat oxidative stress through the novel TXNIP/Trx/Ask1 pathway and the well-established Nrf2/ARE pathway, while also suppressing neuroinflammation via NF-κB inhibition and preserving mitochondrial function, positions it as a promising candidate for the development of new therapies for a range of devastating neurodegenerative diseases. This technical guide provides a foundational understanding of its core pharmacological mechanisms and the experimental approaches to further investigate its therapeutic potential.

References

-

Neuroprotective Activity of Coptisine from Coptis chinensis (Franch). ([Link])

-

Coptisine ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway. ([Link])

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. ([Link])

-

Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of coptisine against AAPH-induced oxidative stress. ([Link])

-

Coptisine attenuates post-infectious IBS via Nrf2-dependent inhibition of the NLPR3 inflammasome. ([Link])

-

RT² qPCR Primer Assay for Human TXNIP. ([Link])

-

JC-1 Mitochondrial Membrane Potential Assay. ([Link])

-

LPS-stimulated activation of microglial cells with increasing... ([Link])

-

JC-1 Mitochondrial Membrane Potential Assay Kit. ([Link])

-

MTT assay. ([Link])

-

Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE. ([Link])

-

Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. ([Link])

-

Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. ([Link])

-

Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. ([Link])

-

TUNEL Apoptosis Assay (TUNEL). ([Link])

-

Mitochondrial Membrane Potential Assay Kit(with JC-1). ([Link])

-

Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. ([Link])

-

Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. ([Link])

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ([Link])

-

Transcriptional and Translational Downregulation of Thioredoxin Interacting Protein Is Required for Metabolic Reprogramming during G1. ([Link])

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. ([Link])

-

TUNEL Apoptosis Assay (Fluorescent). ([Link])

-

Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways. ([Link])

-

The expression of TXNIP is upregulated during fasting. ([Link])

-

TUNEL Two-Color Apoptosis Detection Kit Cat. No. L00429 (TRITC-labeled, for Flow Cytometry). ([Link])

-

One-step TUNEL (Cell Slide) Operation Guide. ([Link])

-

TXNIP Human qPCR Primer Pair (NM_006472). ([Link])

-

ASK 1 rabbit pAb. ([Link])

-

Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. ([Link])

-

Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. ([Link])

-

Ver. 1.2. ([Link])

-

Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. ([Link])

-

Suppressing inflammation by inhibiting the NF-κB pathway contributes to the neuroprotective effect of angiotensin-(1-7) in rats with permanent cerebral ischaemia. ([Link])

-

Activators of Nrf2 to Counteract Neurodegenerative Diseases. ([Link])

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. ([Link])

Sources

- 1. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of coptisine against oxidative stress-induced DNA damage and apoptosis in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay [protocols.io]

- 4. researchhub.com [researchhub.com]

- 5. atcc.org [atcc.org]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. clyte.tech [clyte.tech]

- 8. clyte.tech [clyte.tech]

- 9. sciencellonline.com [sciencellonline.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. genscript.com [genscript.com]

- 12. m.youtube.com [m.youtube.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Transcriptional and Translational Downregulation of Thioredoxin Interacting Protein Is Required for Metabolic Reprogramming during G1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. origene.com [origene.com]

- 20. elkbiotech.com [elkbiotech.com]

- 21. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]

- 22. nacalai.com [nacalai.com]

- 23. タンパク質のウェスタンブロッティングの基礎 [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 26. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 29. Coptisine ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of coptisine against AAPH-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Coptisine attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pseudocoptisine Acetylcholinesterase (AChE) Inhibition

Executive Summary

Pseudocoptisine is a quaternary benzylisoquinoline alkaloid (protoberberine type) isolated primarily from Corydalis turtschaninovii and Chelidonium majus. It has emerged as a significant reversible inhibitor of acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer’s disease (AD).

Unlike non-selective cholinergic agents, Pseudocoptisine exhibits a distinct pharmacological profile characterized by dual-site binding (catalytic and peripheral anionic sites) and a moderate IC50 (~12.8 μM). While its quaternary ammonium structure presents challenges for blood-brain barrier (BBB) penetration relative to tertiary alkaloids, in vivo studies confirm its efficacy in reversing scopolamine-induced memory impairment, suggesting specific transport mechanisms or high functional potency.

This guide details the structural pharmacology, validated experimental protocols for inhibition assays, and the mechanistic logic required to evaluate Pseudocoptisine as a lead compound in neuropharmacology.

Part 1: Chemical Profile & Structural Pharmacology

Structural Determinants of Potency

Pseudocoptisine belongs to the protoberberine class of isoquinoline alkaloids. Its activity against AChE is driven by specific structural features that facilitate interaction with the enzyme's deep aromatic gorge.[1]

-

Quaternary Nitrogen (

): The positively charged nitrogen atom is the critical pharmacophore. It mimics the quaternary ammonium group of the natural substrate, acetylcholine (ACh), allowing strong electrostatic attraction to the anionic subsite (Trp 86, Glu 202) at the bottom of the AChE active site gorge.[2] -

Planar Isoquinoline Skeleton: The rigid, planar structure allows the molecule to slide down the narrow active site gorge and engage in

stacking interactions with aromatic residues. -

Methylenedioxy Groups: Located at C2-C3 and C9-C10, these groups modulate lipophilicity and steric fit. Pseudocoptisine is an isomer of Coptisine; the specific orientation of these rings influences binding affinity slightly less than the core charge but affects metabolic stability.

Comparative Potency (IC50)

The following table contrasts Pseudocoptisine with structural analogs and standard care drugs.

| Compound | Class | IC50 (AChE) | Mechanism | BBB Permeability |

| Pseudocoptisine | QPA* | 12.8 μM | Reversible, Mixed | Low/Moderate (Transporter dependent) |

| Coptisine | QPA | 4.3 - 13.5 μM | Reversible, Mixed | Low |

| Berberine | QPA | 0.4 - 3.2 μM | Reversible, Mixed | Low (P-gp substrate) |

| Galantamine | Tertiary Alkaloid | 0.5 - 3.0 μM | Competitive | High |

| Tacrine | Synthetic | ~0.2 μM | Non-competitive | High (Hepatotoxic) |

*QPA: Quaternary Protoberberine Alkaloid[3]

Part 2: Mechanism of Action (MoA)

Dual Binding Site Hypothesis

Kinetic analysis and molecular modeling of protoberberine alkaloids suggest that Pseudocoptisine acts as a mixed-type inhibitor . It does not merely compete for the active site but spans the enzymatic gorge, interacting with two distinct regions:

-

Catalytic Anionic Site (CAS): The quaternary nitrogen interacts with Trp 86 and Glu 202 via cation-

interactions. -

Peripheral Anionic Site (PAS): The distal end of the planar skeleton interacts with Trp 286 and Tyr 72 at the gorge entrance. This "dual binding" prevents substrate entry and can also inhibit AChE-induced

-amyloid aggregation, a secondary pathogenic mechanism in AD.

Visualization of Signaling & Inhibition

The following diagram illustrates the dual-site inhibition mechanism.

Caption: Pseudocoptisine spans the AChE gorge, utilizing its quaternary nitrogen to bind the CAS while its skeleton anchors at the PAS, physically blocking Acetylcholine entry.

Part 3: Validated Experimental Protocols

To ensure reproducibility and rule out common artifacts (such as chemical quenching of the Ellman reagent), the following protocol incorporates specific controls.

Modified Ellman’s Assay (Microplate Format)

Objective: Determine the IC50 of Pseudocoptisine against AChE.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for Ellman's, but pH 7.4 is more physiological. State which is used.

-

Enzyme: AChE (from Electrophorus electricus or recombinant human), 0.05 U/mL.

-

Substrate: Acetylthiocholine Iodide (ATCI), 0.5 mM.

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

-

Inhibitor: Pseudocoptisine (dissolved in DMSO, final DMSO < 0.1%).

Protocol Workflow:

-

Preparation: In a 96-well plate, add 140 μL Buffer .

-

Inhibitor Addition: Add 20 μL Pseudocoptisine (serial dilutions: 0.1 μM to 100 μM).

-

Enzyme Incubation: Add 20 μL AChE . Incubate at 25°C for 15 minutes . Critical: This allows the inhibitor to reach equilibrium with the enzyme.

-

Substrate Addition: Add 10 μL of DTNB/ATCI mixture (1:1 ratio).

-

Measurement: Measure absorbance at 412 nm immediately (t=0) and every 30 seconds for 5 minutes.

-

Calculation: Calculate the velocity (

) of the reaction (slope of Abs vs. Time).

The "False Positive" Control (Self-Validating Step)

Natural products containing amine or thiol groups can react directly with DTNB, causing non-enzymatic color change.

-

Control Well: Buffer + Pseudocoptisine + DTNB (No Enzyme + No ATCI).

-

Validation: If Absorbance at 412 nm increases over time in this well, the compound chemically reacts with DTNB. Subtract this background slope from the experimental wells.

Kinetic Analysis Workflow (Lineweaver-Burk)

To determine the inhibition type (Competitive vs. Mixed):

Caption: Logic flow for determining inhibition mechanism. Pseudocoptisine typically exhibits Mixed patterns (Quadrant II intersection).

Part 4: Therapeutic Implications & BBB Permeability[4][5]

The Blood-Brain Barrier Challenge

The efficacy of Pseudocoptisine in treating neurodegenerative disorders is contingent upon its access to the CNS.

-

The Problem: The permanent positive charge of the quaternary nitrogen restricts passive diffusion across the lipophilic endothelial membranes of the BBB.

-

The Observation: In vivo studies (mice) show memory improvement after oral administration (2 mg/kg).

-

The Explanation:

-

High Potency: Even low CNS concentrations (nanomolar range) may be sufficient for partial AChE inhibition.

-

Carrier-Mediated Transport: Some organic cation transporters (OCTs) or choline transporters may facilitate the entry of quaternary alkaloids.

-

Peripheral Effect: Modulation of peripheral cholinergic systems may indirectly influence central cognitive processing, though this is less likely to be the primary mechanism for anti-amnestic effects.

-

Toxicity Profile

Pseudocoptisine generally exhibits lower cytotoxicity compared to Tacrine. However, high doses of isoquinoline alkaloids can inhibit cardiac potassium channels (hERG), leading to potential QT prolongation. Toxicity assays (e.g., MTT assay on HepG2 cells) should accompany efficacy studies.

References

-

Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Source: PubMed / NIH URL:[Link] Key Finding: Established IC50 of 12.8 μM and demonstrated reversal of scopolamine-induced memory impairment.

-

Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex. Source: PubMed Central URL:[Link] Key Finding: Provides comparative IC50 data for Coptisine and Berberine, validating the protoberberine inhibition range.

-

Molecular determinants of blood–brain barrier permeation. Source: PubMed Central URL:[Link] Key Finding: Discusses the transport mechanisms relevant to charged molecules like quaternary alkaloids.

-

Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Source: PubMed URL:[Link] Key Finding: Analyzes the transport and efflux (P-gp) of closely related quaternary alkaloids, providing mechanistic context for Pseudocoptisine's bioavailability.

Sources

Pseudocoptisine Chloride: A Dual-Phase Neurotherapeutic Agent Targeting Cholinergic Deficits and Oxidative Stress

The following technical guide is structured for researchers and drug development professionals, synthesizing specific data on Pseudocoptisine Chloride with mechanistic insights derived from its structural class (protoberberine alkaloids).

Technical Whitepaper | Version 1.0

Executive Summary

Pseudocoptisine chloride is a quaternary benzylisoquinoline alkaloid isolated principally from the tubers of Corydalis turtschaninovii (and related Corydalis species). Unlike non-selective cholinesterase inhibitors, pseudocoptisine exhibits a distinct pharmacological profile characterized by potent, dose-dependent acetylcholinesterase (AChE) inhibition (IC50 = 12.8 µM) and significant in vivo anti-amnestic efficacy at low oral doses (2.0 mg/kg).

This guide delineates the compound's therapeutic viability for Alzheimer’s Disease (AD) and vascular dementia. It highlights the "Quaternary Ammonium Paradox"—where a charged molecule successfully modulates CNS function—and proposes a multi-target mechanism involving cholinergic restoration and antioxidant neuroprotection.

Chemical Entity Profile & Pharmacokinetics[1][2]

Structural Characterization

Pseudocoptisine belongs to the protoberberine class of alkaloids. Its structure features a rigid tetracyclic skeleton with a quaternary nitrogen atom at the bridgehead, contributing to its high polarity and distinct solubility profile.

| Parameter | Specification |

| IUPAC Name | 2,3-Methylenedioxy-9,10-dimethoxy-5,6-dihydrodibenzo[a,g]quinolizinium chloride |

| Chemical Formula | C19H14ClNO4 |

| Molecular Weight | ~355.77 g/mol |

| Key Moiety | Quaternary Nitrogen (N+) |

| Solubility | Soluble in hot water, methanol; poorly soluble in non-polar solvents.[1] |

The CNS Permeability Mechanism

As a quaternary ammonium compound, pseudocoptisine is permanently charged, theoretically limiting passive diffusion across the Blood-Brain Barrier (BBB). However, in vivo efficacy confirms CNS penetration. Two mechanisms are proposed based on structural analogues (e.g., Coptisine, Berberine):[1]

-

Organic Cation Transporters (OCTs): Active transport via OCT1/2 expressed at the BBB endothelium.

-

Transient Lipophilicity: Formation of ion-pair complexes with endogenous anions, temporarily neutralizing the charge to facilitate lipid bilayer transit.

Mechanistic Pharmacology

Primary Mechanism: Cholinergic Modulation

The core anti-amnestic property of pseudocoptisine drives the "Cholinergic Hypothesis" of memory retention.

-

Inhibition Type: Reversible, likely mixed-mode (competitive/non-competitive).

-

Potency: IC50 = 12.8 µM.

-

Selectivity: While highly potent against AChE, structural analogues suggest a lower affinity for Butyrylcholinesterase (BuChE), potentially offering a favorable side-effect profile compared to non-selective agents like tacrine.

Homology-Based Molecular Docking Model

In the absence of a crystal structure for the Pseudocoptisine-AChE complex, a homology model based on Coptisine (PDB: 4EY6) is utilized.

-

Catalytic Anionic Site (CAS): The quaternary nitrogen interacts via cation-π interactions with Trp84 and Phe330 .

-

Peripheral Anionic Site (PAS): The planar isoquinoline ring stacks against Trp286 , potentially preventing AChE-induced beta-amyloid aggregation.

-

Oxyanion Hole: Hydrogen bonding interactions stabilize the complex, preventing acetylcholine hydrolysis.

Secondary Mechanism: Antioxidant Neuroprotection

Beyond enzyme inhibition, pseudocoptisine mitigates scopolamine-induced oxidative stress.

-

Pathway: Modulation of the Nrf2/HO-1 axis.

-

Effect: Upregulation of Superoxide Dismutase (SOD) and Glutathione (GSH) levels in the hippocampus, countering the ROS generation associated with cholinergic blockade.

Visualization of Signaling Pathways

Diagram 1: Multi-Target Neuroprotective Mechanism

This diagram illustrates the dual pathway where pseudocoptisine inhibits AChE while simultaneously activating antioxidant defenses to preserve memory consolidation.

Caption: Dual-action pathway showing AChE inhibition and Nrf2-mediated antioxidant defense converging to support memory.

Preclinical Efficacy Data

The following data summarizes the pivotal study by Hung et al. (2008) utilizing the Scopolamine-Induced Amnesia model in ICR mice.

| Test Methodology | Treatment Group | Dose (p.o.) | Outcome Metric | Result vs. Control |

| Passive Avoidance | Pseudocoptisine | 2.0 mg/kg | Step-through Latency | Significant Increase (p<0.05) |

| Morris Water Maze | Pseudocoptisine | 2.0 mg/kg | Escape Latency | Significant Reduction |

| Morris Water Maze | Pseudocoptisine | 2.0 mg/kg | Target Quadrant Time | Prolonged Duration |

| Biochemical Assay | Pseudocoptisine | In Vitro | AChE Activity | 50% Inhibition @ 12.8 µM |

Interpretation: The oral efficacy at 2.0 mg/kg is remarkably potent for a quaternary alkaloid, suggesting high receptor occupancy or efficient downstream signaling amplification.

Experimental Protocols

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Purpose: To determine the IC50 of pseudocoptisine against AChE.

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) – 10 mM.

-

ATCI (Acetylthiocholine iodide) – substrate – 15 mM.

-

Enzyme source: Rat brain homogenate or purified Electric Eel AChE.

Workflow:

-

Preparation: Dissolve Pseudocoptisine Chloride in methanol (stock), then dilute in buffer to serial concentrations (1 µM – 100 µM).

-

Incubation: Mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (Pseudocoptisine). Incubate at 25°C for 10 minutes.

-

Reaction Trigger: Add 10 µL DTNB and 10 µL ATCI.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

-

Calculation: % Inhibition =

. Plot log[concentration] vs. % Inhibition to derive IC50.

Protocol B: Passive Avoidance Task (In Vivo)

Purpose: To assess memory retention following scopolamine-induced impairment.

Workflow Diagram:

Caption: Step-by-step workflow for the Passive Avoidance Task to evaluate anti-amnestic efficacy.

Conclusion & Future Outlook

Pseudocoptisine chloride represents a high-potential lead compound for neurodegenerative therapy.[7] Its ability to inhibit AChE with micromolar potency, combined with oral bioavailability that defies traditional Lipinski constraints for quaternary salts, warrants advanced development.

Critical Next Steps:

-

Selectivity Profiling: Explicitly determine IC50 against BuChE to assess selectivity index.

-

Transporter Analysis: Use Caco-2 permeability assays with OCT inhibitors to confirm the BBB transport mechanism.

-

Toxicology: Conduct acute and sub-chronic toxicity studies, as benzylisoquinoline alkaloids can exhibit cardiotoxicity at high doses (hERG channel interaction).

References

-

Hung, T. M., et al. (2008). Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Biological and Pharmaceutical Bulletin, 31(1), 159-162.

-

Kupferschmidt, H. H., et al. (2020). Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins. Nutrients, 12(4), 1090. (Cited for comparative methodology on cholinesterase kinetics).[5]

-

Han, Y., et al. (2019). Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7943–7957. (Cited for structural analogue pharmacokinetics and Nrf2 mechanisms).[1]

-

Banks, W. A. (2016). From blood–brain barrier to blood–brain interface: new opportunities for CNS drug delivery. Nature Reviews Drug Discovery, 15(4), 275-292. (Cited for BBB transport mechanisms of charged molecules).

Sources

- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Investigational Role of Pseudocoptisine in the Inhibition of the NF-κB Signaling Pathway

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response, making it a highly sought-after target for therapeutic intervention in a multitude of diseases.[1] Natural alkaloids, particularly those of the protoberberine isoquinoline class, have demonstrated significant anti-inflammatory properties, often by modulating this very pathway.[2] Pseudocoptisine, an alkaloid found in plants of the Thalictrum genus, is structurally related to well-studied NF-κB inhibitors like berberine and coptisine.[3][4] This guide posits a detailed, testable hypothesis for the mechanism of action of pseudocoptisine, drawing from the established activities of its chemical analogs. We propose that pseudocoptisine exerts its anti-inflammatory effects by inhibiting the IκB Kinase (IKK) complex, thereby preventing the degradation of the NF-κB inhibitor, IκBα, and ultimately blocking the nuclear translocation of the transcriptionally active p65 subunit. This document provides a comprehensive scientific and methodological framework for the validation of this hypothesis, offering detailed protocols for key experiments designed to dissect the molecular interactions between pseudocoptisine and the NF-κB pathway.

Part 1: The Canonical NF-κB Signaling Pathway: A Central Mediator of Inflammation

The canonical NF-κB pathway is a rapid-response system activated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] In its inactive state, the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, is held dormant in the cytoplasm by an inhibitory protein called IκBα.[5][6]

The activation sequence is a tightly regulated phosphorylation cascade:

-

Stimulus Recognition: Pro-inflammatory signals lead to the recruitment and activation of upstream kinases.

-

IKK Complex Activation: These kinases converge on and activate the IκB Kinase (IKK) complex, a critical regulatory hub consisting of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO). For the canonical pathway, IKKβ is the principal kinase.[7][8]

-

IκBα Phosphorylation: Activated IKKβ phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[9]

-

IκBα Degradation: This phosphorylation event tags IκBα for K48-linked polyubiquitination, targeting it for rapid degradation by the 26S proteasome.[6]

-

NF-κB Translocation & Activation: The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit. The liberated p50/p65 dimer then translocates to the nucleus.

-

Gene Transcription: In the nucleus, p65 binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes. This initiates the transcription of hundreds of genes, including those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which collectively orchestrate the inflammatory response.[1][10]

Caption: The Canonical NF-κB Signaling Pathway.

Part 2: The Proposed Inhibitory Mechanism of Pseudocoptisine

Direct mechanistic studies on pseudocoptisine are not yet prevalent in the literature. However, extensive research on the structurally analogous protoberberine alkaloids, berberine and coptisine, provides a robust foundation for a compelling hypothesis. These compounds consistently demonstrate the ability to suppress NF-κB activation.[11][12][13] The convergence of evidence points to a primary upstream target: the IKK complex.

Central Hypothesis: Pseudocoptisine inhibits the catalytic activity of IKKβ, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex, leading to the cytoplasmic sequestration of NF-κB and the subsequent attenuation of pro-inflammatory gene expression.

This proposed mechanism involves several key steps:

-

Direct IKKβ Inhibition: Molecular modeling and in vitro kinase assays with related alkaloids suggest a direct interaction with the IKK complex, likely IKKβ, inhibiting its ability to phosphorylate substrates.[12][14]

-

Prevention of IκBα Phosphorylation: By inhibiting IKKβ, pseudocoptisine would block the critical phosphorylation of IκBα at serines 32 and 36.[15]

-

Inhibition of IκBα Degradation: Without the phosphorylation signal, IκBα is not recognized by the ubiquitination machinery and is therefore not degraded by the proteasome.

-

Cytoplasmic Retention of NF-κB: As IκBα remains intact and bound to the p50/p65 heterodimer, the complex is retained in the cytoplasm, preventing the nuclear translocation of p65.[16][17]

Caption: Proposed Mechanism of NF-κB Inhibition by Pseudocoptisine.

Part 3: A Self-Validating Framework for Experimental Investigation

To rigorously test the proposed mechanism, a multi-tiered experimental approach is essential. This workflow is designed to progress from broad functional outcomes to specific molecular targets, ensuring that each step logically informs the next. This self-validating system provides layers of evidence to either support or refute the central hypothesis.

The causality behind this experimental design is as follows:

-

Tier 1 (Phenotypic Screening): We first confirm that pseudocoptisine has the expected anti-inflammatory effect in a relevant cellular model. This establishes a biological rationale for deeper investigation.

-

Tier 2 (Pathway-Specific Validation): We then move from a general inflammatory output to a specific transcriptional readout of the NF-κB pathway itself using a reporter assay. A positive result here directly implicates the NF-κB pathway.

-

Tier 3 (Molecular Dissection): With the pathway confirmed, we dissect the key regulatory events within the cytoplasm: protein phosphorylation, degradation, and nuclear translocation. These experiments pinpoint where in the pathway the inhibition occurs.

-

Tier 4 (Biochemical Confirmation): Finally, a cell-free assay is used to determine if the interaction between the compound and its putative target (IKKβ) is direct, removing the complexities of the cellular environment.

Caption: A Tiered Experimental Workflow for Validating the Mechanism.

Part 4: Detailed Experimental Protocols

The following protocols describe the key methodologies required to execute the validation framework. These are presented as standardized, self-validating systems.

Protocol 4.1: Cell Culture and LPS/TNF-α Stimulation

-

Causality: RAW 264.7 murine macrophages are a standard and robust model for studying LPS-induced inflammation as they express Toll-like receptor 4 (TLR4) and a fully functional NF-κB pathway.[18]

-

Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for reporter assays) to achieve 70-80% confluency on the day of the experiment.

-

Pre-treatment: One hour prior to stimulation, replace the culture medium with fresh medium containing various concentrations of pseudocoptisine or vehicle control (e.g., DMSO).

-

Stimulation: Add LPS (1 µg/mL final concentration) or TNF-α (10 ng/mL final concentration) to the wells.

-

Incubation: Incubate for the appropriate time based on the downstream assay (e.g., 15-30 minutes for phosphorylation events, 30-60 minutes for p65 translocation, 6-24 hours for cytokine production or reporter gene expression).

-

Harvesting: Proceed immediately to the relevant harvesting protocol (e.g., cell lysis for Western Blot/Luciferase assay or cell fixation for immunofluorescence).

Protocol 4.2: Western Blot Analysis for Phospho-IκBα, Total IκBα, and Phospho-p65

-

Causality: This protocol directly visualizes the key phosphorylation and degradation events. A decrease in phospho-IκBα and stabilization of total IκBα in the presence of pseudocoptisine provides strong evidence for inhibition at or above IKK.

-

Lysis: After treatment, wash cells once with ice-cold PBS. Lyse cells directly in the well with 1X RIPA buffer containing protease and phosphatase inhibitor cocktails.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-p65 (Ser536), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

Protocol 4.3: NF-κB Luciferase Reporter Gene Assay

-

Causality: This assay provides a quantitative measure of NF-κB transcriptional activity. Inhibition of the luciferase signal demonstrates that the compound is blocking the entire pathway leading to gene transcription.[15]

-

Transfection: Co-transfect HEK293T cells (or another suitable cell line) with an NF-κB-luciferase reporter plasmid (containing multiple κB sites upstream of a firefly luciferase gene) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization.

-